molecular formula C11H11FN4 B2797022 3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1448855-47-7

3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B2797022
CAS RN: 1448855-47-7
M. Wt: 218.235
InChI Key: WFGMJDUKMOGZMM-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .


Synthesis Analysis

The synthesis of similar compounds involves reactions with active methylene compounds . An efficient and convenient synthesis of [1,2,4]triazolo [4,3- a ]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The structure of the prepared catalyst was characterized using Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .


Chemical Reactions Analysis

Chemical reactions involving similar compounds include the reaction of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives . Another reaction involves the thermal retro Diels–Alder (RDA) reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques such as IR spectroscopy and NMR spectroscopy . For example, one compound was described as a yellow solid with a melting point of 328–330 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds similar to 3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine have been synthesized through various methods, including condensation and tautomerization processes. For instance, the synthesis and tautomerization of dihydro-[1,2,3]-triazolo[1,5-a]pyrimidines have been described, highlighting the intricate chemical processes involved in creating these compounds (Desenko et al., 2006). Another study detailed the synthesis of dihydro-1,2,4-triazolo[1,5-a]pyrimidine derivatives via condensation, revealing insights into the molecular structure through x-ray diffraction analysis (Orlov et al., 1988).

Potential Biological Activity

  • Various derivatives of triazolo[4,3-a]pyrimidine have been synthesized and tested for their biological activities. For example, research has shown that certain derivatives exhibit significant antibacterial activity. A study demonstrated the synthesis of compounds with triazolo[4,3-a]pyrimidine ring structures and their evaluation for antibacterial effectiveness (Prakash et al., 2007). Another research explored the antimicrobial activities of specific pyrimidino and adenosino-triazole-thiones, indicating the potential medical applications of these compounds (Rifati et al., 2009).

Mechanism of Action

The mechanism of action of similar compounds is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Some compounds also form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated in various studies. For example, the cytotoxicity of some compounds was tested against healthy HEK-293 (Human Embryonic Kidney 293) cell lines .

Future Directions

Future research could focus on the development of more potent and efficacious drugs with the pyrimidine scaffold . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a promising direction .

properties

IUPAC Name

3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-9-4-2-8(3-5-9)10-14-15-11-13-6-1-7-16(10)11/h2-5H,1,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGMJDUKMOGZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(N2C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

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